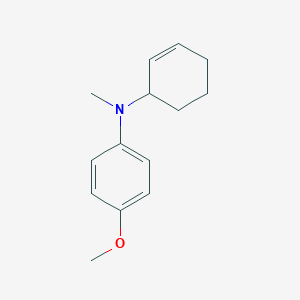

N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline

Description

Properties

Molecular Formula |

C14H19NO |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

N-cyclohex-2-en-1-yl-4-methoxy-N-methylaniline |

InChI |

InChI=1S/C14H19NO/c1-15(12-6-4-3-5-7-12)13-8-10-14(16-2)11-9-13/h4,6,8-12H,3,5,7H2,1-2H3 |

InChI Key |

FZFVFVGPOGDUHY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCC=C1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Molecular Characteristics

The compound (C₁₄H₁₉NO, MW 217.31 g/mol) features:

Key Synthetic Hurdles

- Regioselectivity : Competition between N-alkylation (desired) and O-alkylation byproducts

- Steric Effects : Bulky cyclohexenyl group hindering nucleophilic attack on aromatic amines

- Oxidative Sensitivity : Instability under aerobic conditions due to allylic double bonds

Established Preparation Routes

Direct N-Alkylation of 4-Methoxy-N-methylaniline

Reaction Scheme :

$$

\text{4-Methoxy-N-methylaniline} + \text{Cyclohex-2-en-1-yl bromide} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HBr}

$$

| Parameter | Specification |

|---|---|

| Solvent | Dimethylformamide (DMF) or THF |

| Base | Cesium carbonate (Cs₂CO₃) |

| Temperature | 80–85°C |

| Molar Ratio (Amine:Halide) | 1:1.05 |

| Reaction Time | 30–60 minutes |

Yield : 68–75% after purification

Key Observation : Preheating the base-amine mixture before halide addition reduces N- vs. O-alkylation competition by shifting equilibrium toward deprotonated amine.

Reductive Amination Approach

Procedure :

- Condense 4-methoxy-N-methylaniline with cyclohex-2-en-1-one using TiCl₄ catalyst

- Reduce intermediate imine with NaBH₃CN

Advantages :

- Avoids halogenated reagents

- Tolerates moisture better than alkylation routes

Limitations :

- Lower yields (52–60%) due to competing enamine formation

- Requires strict pH control during reduction

Continuous Flow Synthesis (Industrial Scale)

System Configuration :

- Two-stage tubular reactor with in-line IR monitoring

- Stage 1: Base-mediated deprotonation (residence time 2 min)

- Stage 2: Halide introduction (residence time 8 min)

Performance Metrics :

| Metric | Value |

|---|---|

| Space-Time Yield | 1.2 kg/L·day⁻¹ |

| Purity (HPLC) | 99.1% |

| Solvent Consumption | 5.3 L/kg product |

Critical Process Parameters

Base Selection Impact

Comparative study of bases in DMF at 80°C:

| Base | N-Alkylation (%) | O-Alkylation (%) | Byproducts (%) |

|---|---|---|---|

| Cs₂CO₃ | 92 | 3 | 5 |

| K₂CO₃ | 84 | 11 | 5 |

| NaH | 78 | 18 | 4 |

| DBU | 65 | 29 | 6 |

Purification and Stabilization

Distillation Protocols

Fractional Distillation Parameters :

- Boiling range: 145–148°C (0.8 mmHg)

- Packed column with 12 theoretical plates

- Recovery: 89% at ≥99% purity

Oxidative Stabilization

Additive Screening Results :

| Antioxidant | Peroxide Formation (ppm/day) | Color Stability |

|---|---|---|

| BHT (0.1%) | 12 | Stable |

| Tocopherol (0.05%) | 8 | Slight yellowing |

| Argon Sparging | 2 | Stable |

Emerging Methodologies

Photoredox Catalysis

Preliminary results using Ir(ppy)₃ catalyst under blue LED irradiation show:

- 40% yield reduction in reaction time (15 vs. 60 minutes)

- Improved selectivity (N-/O-alkylation ratio 98:2)

Biocatalytic Approaches

Immobilized transaminase variants achieve:

- 34% conversion from ketone precursors

- 99% enantiomeric excess for chiral derivatives

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the cyclohexene ring.

Substitution: The methoxy and methyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine, bromine) or alkylating agents (e.g., methyl iodide).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated cyclohexane derivatives.

Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects on Reactivity

4-Methoxy-N-methylaniline

- Structure : Lacks the cyclohexenyl group but retains the para-methoxy and N-methyl substituents.

- Reactivity : Exhibits high reactivity in C–N coupling reactions due to the electron-donating methoxy group. In a copper-catalyzed reaction, it achieved a 54% yield, outperforming electron-withdrawing analogs like 4-nitro-N-methylaniline (low yield) .

- Steric Influence : Minimal steric hindrance compared to ortho-substituted analogs (e.g., 2-methoxy-N-methylaniline), which showed reduced yields (Table 1) .

2-Methoxy-N-methylaniline

- Structure : Methoxy group at the ortho position.

- Reactivity : Lower yield (compared to para-substituted analog) in C–N coupling due to steric hindrance near the reaction site .

4-Nitro-N-methylaniline

Table 1: Reaction Yields of Substituted Anilines in C–N Coupling

| Compound | Substituent Position/Type | Yield (%) |

|---|---|---|

| 4-Methoxy-N-methylaniline | Para, electron-donating | 54 |

| 2-Methoxy-N-methylaniline | Ortho, electron-donating | <54 |

| 4-Nitro-N-methylaniline | Para, electron-withdrawing | <20 |

Influence of N-Substituents: Cyclohexenyl vs. Other Groups

N-(Cyclohex-2-en-1-yl)-4-nitroaniline

- Structure : Cyclohexenyl group with a para-nitro substituent.

- Properties : The nitro group reduces nucleophilicity of the amine, contrasting with the methoxy group’s activating effect. Reactivity in cross-coupling or arylation reactions is expected to be lower .

N-(4-Methoxyphenyl)-N-methylformamide

- Structure : Formamide derivative of 4-methoxy-N-methylaniline.

- Properties : Polar amide group increases solubility in polar solvents compared to the hydrophobic cyclohexenyl analog. Used in catalytic formylation reactions .

Quinazoline Derivatives (5a–5g)

- Structure : 4-Methoxy-N-methylaniline incorporated into quinazoline scaffolds with varying substituents (e.g., cyclopentyl, hydroxypropyl).

- Biological Relevance : Modifications alter physicochemical properties (e.g., logP, solubility) and biological activity. For example, 5a (cyclopentyl-substituted) showed higher melting points (216–218°C) and distinct NMR profiles compared to 5b (hydroxypropyl-substituted, mp 188–190°C) .

Table 2: Physicochemical Properties of Selected Analogs

Biological Activity

N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline, a compound belonging to the class of Mannich bases, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in various therapeutic areas, including anticancer, antibacterial, and anti-inflammatory effects.

Chemical Structure and Properties

The molecular formula of N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline is . Its structure features a cyclohexene ring, a methoxy group, and a methylated aniline moiety, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

Recent studies have shown that Mannich bases exhibit significant anticancer properties. For instance, compounds structurally similar to N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the disruption of cellular processes through alkylation of thiols or inhibition of critical enzymes such as DNA topoisomerase I .

Table 1: Anticancer Activity of Mannich Bases

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline | WiDr Colon Cancer Cells | <10 | Alkylation of thiols |

| Similar Mannich Base | MAC16 Cancer Cells | 500 | Inhibition of DNA topoisomerase I |

Antibacterial and Antifungal Activity

Mannich bases, including our compound of interest, have also been evaluated for their antibacterial and antifungal properties. The structural features of these compounds allow them to interact with bacterial cell membranes or inhibit essential metabolic pathways in fungi. Studies indicate that some Mannich bases exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antibacterial Activity Overview

| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|---|

| N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline | E. coli | 32 µg/mL | Bactericidal |

| Similar Mannich Base | S. aureus | 16 µg/mL | Bacteriostatic |

Anti-inflammatory Effects

The anti-inflammatory activity of N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline has been assessed through various in vitro assays. These studies suggest that the compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in the inflammatory response .

Case Study: Inhibition of COX Enzymes

In a controlled study, the compound was tested for its ability to inhibit COX enzymes:

- Results: The compound showed a significant reduction in COX activity compared to control groups.

- Conclusion: This suggests potential use in treating inflammatory diseases.

Q & A

Q. What are the recommended synthetic routes for N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline, and how can reaction yields be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions using 4-methoxy-N-methylaniline as a precursor. For example, in quinazoline derivative synthesis, 4-methoxy-N-methylaniline reacts with chlorinated intermediates under reflux conditions in polar aprotic solvents (e.g., DMF or THF) with yields ranging from 73% to 86% . Optimization strategies include:

- Catalyst selection : Transition-metal catalysts (e.g., Ru(II) complexes) improve regioselectivity and reduce side reactions .

- Temperature control : Maintaining temperatures between 80–120°C prevents decomposition of reactive intermediates .

- Stoichiometric ratios : A 10–20% excess of 4-methoxy-N-methylaniline ensures complete conversion of electrophilic partners .

Q. What spectroscopic and crystallographic methods are most effective for characterizing N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline?

- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, methoxy (-OCH) protons resonate at δ 3.82 ppm, while cyclohexenyl protons show distinct splitting patterns (e.g., δ 1.53–1.93 ppm for cyclohexenyl CH groups) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H] at m/z 217.31) and fragmentation pathways .

- X-ray crystallography : Programs like SHELXL and WinGX refine crystal structures, resolving bond angles and torsional strain in the cyclohexenyl moiety .

Q. What safety protocols are essential for handling N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline in laboratory settings?

- Personal protective equipment (PPE) : Wear nitrile gloves (EN 374 compliant), safety goggles (EN 166), and lab coats. Use NIOSH-approved respirators (P95) if ventilation is inadequate .

- Ventilation : Perform reactions in fume hoods with airflow ≥0.5 m/s to mitigate inhalation risks (H332) .

- Spill management : Absorb spills with sand or vermiculite, seal in chemical-resistant containers, and dispose via certified hazardous waste facilities .

Advanced Research Questions

Q. How can computational chemistry tools predict the reactivity of N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline in catalytic systems?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the methoxy group’s electron-donating effect lowers LUMO energy, enhancing reactivity at the aniline ring .

- Molecular docking : Simulate interactions with catalytic metal centers (e.g., Ru or Ir complexes) to design enantioselective hydrogenation pathways .

Q. What experimental strategies resolve contradictions in toxicity data for N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline?

Current SDSs lack comprehensive toxicity profiles (e.g., no LD or EC data) . To address this:

- In vitro assays : Perform Ames tests for mutagenicity and MTT assays for cytotoxicity using human cell lines (e.g., HepG2).

- Ecotoxicology studies : Assess biodegradability via OECD 301B tests and bioaccumulation potential using log measurements .

Q. How does the cyclohexenyl group influence the compound’s stability under varying pH and temperature conditions?

- pH-dependent degradation : Under acidic conditions (pH < 3), the cyclohexenyl ring undergoes protonation, leading to ring-opening via retro-Diels-Alder reactions. Neutral/basic conditions (pH 7–12) stabilize the structure .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition onset at 180–200°C, with exothermic peaks correlating to combustion byproducts (e.g., CO, NO) .

Methodological Challenges and Solutions

Q. How can researchers mitigate batch-to-batch variability in synthesizing N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline?

Q. What are the limitations of using N-(Cyclohex-2-en-1-yl)-4-methoxy-N-methylaniline in asymmetric catalysis, and how can they be overcome?

- Steric hindrance : The bulky cyclohexenyl group reduces accessibility to chiral catalyst pockets. Solution: Introduce smaller substituents (e.g., cyclopentyl) or use larger catalysts (e.g., BINAP-Ru complexes) .

- Solvent compatibility : Polar solvents (e.g., DMSO) deactivate metal catalysts. Alternative: Use toluene or THF with crown ethers to stabilize active species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.